cis-4-Aminomethyl-3-hydroxypiperidine
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Overview
Description
cis-4-Aminomethyl-3-hydroxypiperidine: is a piperidine derivative, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Aminomethyl-3-hydroxypiperidine typically involves the reduction of cis-3-cyano-4-hydroxypiperidines using lithium aluminum hydride (LAH) . This reduction yields cis-3-aminomethyl-4-hydroxypiperidines, which can be further modified through methylation with formaldehyde and formic acid to produce cis-3-dimethylaminomethyl-4-hydroxypiperidines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis, including key steps such as azide reductive cyclization of aldehydes .
Chemical Reactions Analysis
Types of Reactions: cis-4-Aminomethyl-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry: cis-4-Aminomethyl-3-hydroxypiperidine is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine-containing molecules .
Medicine: Pharmaceutical applications include the development of drugs targeting various biological pathways. Piperidine derivatives are known for their pharmacological activities, including anti-hypertensive, neurotoxic, and anti-bacterial properties .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of cis-4-Aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
cis-3-Aminomethyl-4-hydroxypiperidine: This compound is structurally similar and undergoes similar chemical reactions.
cis-3-Dimethylaminomethyl-4-hydroxypiperidine: A methylated derivative with distinct properties.
Uniqueness: cis-4-Aminomethyl-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(aminomethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXJRROGBIXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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